N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
Description
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-4-18(24)23-20-14-7-5-6-8-17(14)26-22(20)16-11-19(25)27-21-13(3)9-12(2)10-15(16)21/h5-11H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMNIKBILLKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C(C=C(C=C34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromenone Core
The chromenone moiety is synthesized through cyclocondensation. A representative protocol involves:
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Reactants : 2,4-Dimethylphenol (10 mmol) and ethyl acetoacetate (12 mmol).
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Conditions : Concentrated sulfuric acid (5 mL) at 80°C for 6 hours.
The reaction proceeds via acid-catalyzed cyclization, forming the 2H-chromen-2-one skeleton. Methyl groups at positions 6 and 8 are introduced by selecting appropriately substituted phenols.
Benzofuran Ring Construction
The benzofuran component is synthesized through Perkin rearrangement or metal-catalyzed cyclization:
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Reactants : 2-Hydroxyacetophenone (10 mmol) and chloroacetone (12 mmol).
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Conditions : Potassium carbonate (15 mmol) in DMF at 120°C for 8 hours.
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Yield : 70–75% after column chromatography.
This step generates 3-nitro-1-benzofuran, which is subsequently reduced to 3-amino-1-benzofuran using hydrogen gas and palladium on carbon.
Coupling of Chromenone and Benzofuran Moieties
The chromenone and benzofuran units are linked via nucleophilic aromatic substitution:
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Reactants : 6,8-Dimethyl-4-hydroxycoumarin (5 mmol) and 3-amino-1-benzofuran (5.5 mmol).
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Conditions : Phosphorus oxychloride (10 mL) at reflux for 12 hours.
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Yield : 65–70% after purification by silica gel chromatography.
The reaction exploits the electrophilic nature of the coumarin’s 4-position, which undergoes substitution with the benzofuran’s amino group.
Introduction of the Propanamide Group
The final step involves acylating the benzofuran’s amino group with propionyl chloride:
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Reactants : N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]amine (3 mmol) and propionyl chloride (4 mmol).
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Conditions : Triethylamine (6 mmol) in dichloromethane at 0–5°C for 2 hours.
This amidation reaction is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the acyl chloride.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium catalysis : Reduces nitro groups to amines with 95% efficiency, avoiding over-reduction byproduct.
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Triethylamine : Neutralizes HCl generated during amidation, preventing side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
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HPLC : >98% purity achieved using a C18 column (methanol:water = 70:30, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
The modular approach, though lengthier, ensures higher yields and purity, making it preferable for pharmaceutical applications.
Challenges and Mitigation Strategies
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Regioselectivity in chromenone formation : Controlled stoichiometry of β-ketoesters minimizes byproducts.
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Benzofuran ring oxidation : Anaerobic conditions prevent dihydrobenzofuran formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides or ethers.
Scientific Research Applications
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share structural similarities with the chromenone moiety.
Benzofuran Derivatives: Compounds like amiodarone and psoralen share the benzofuran ring structure.
Uniqueness
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is unique due to the combination of chromenone and benzofuran moieties, which imparts distinct electronic and steric properties
Biological Activity
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 299.33 g/mol. The compound features a chromenone moiety and a benzofuran ring, contributing to its biological properties.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Chromenone Moiety : Condensation of 2-hydroxyacetophenone with ethyl acetoacetate.
- Formation of the Benzofuran Ring : Cyclization of 2-hydroxybenzaldehyde with an alkyne or alkene under acidic conditions.
- Coupling : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).
- Formation of the Propanamide Group : Final modification to introduce the propanamide functionality.
This compound exhibits various biological activities through interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit kinases and proteases, modulating cellular signaling pathways related to inflammation and cancer .
- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent in preliminary studies .
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Anti-inflammatory : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer : Preliminary studies suggest it can induce apoptosis in cancer cells, making it a candidate for cancer therapy .
- Antimicrobial : Exhibiting activity against various pathogens, it is being explored for its potential as an antimicrobial agent .
In Vitro Studies
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
In Vivo Studies
In animal models, the compound exhibited significant anti-inflammatory effects, reducing edema and inflammatory markers in induced models . Additionally, its anticancer properties were highlighted in xenograft models where tumor growth was significantly inhibited.
Data Table: Biological Activities Summary
Q & A
Q. What are the key steps in synthesizing N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide, and how is purity ensured?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, benzofuran and chromene moieties are synthesized separately, followed by amide bond formation. A common procedure includes:
- Reacting naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .
- Purification via column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) and characterization by NMR and HPLC to confirm structural integrity and purity (>95%) .
- Monitoring reaction progress with TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to isolate products .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing chromene carbonyl (C=O ~170 ppm) and benzofuran aromatic signals .
- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., exact mass 231.08959 g/mol) .
Q. What preliminary biological activities are associated with this compound?
Structural analogs (e.g., chromen-2-one derivatives) exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For example:
- Substituted benzofuran-chromene hybrids show activity against COX-2 and microbial pathogens .
- In vitro assays (e.g., DPPH scavenging, β-carotene bleaching) evaluate antioxidant potential, though results require validation in cell-based models .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Key variables include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates compared to DCM, but may require post-reaction extraction to remove residuals .
- Catalyst Loading : Increasing K₂CO₃ from 1.2 to 2.0 equivalents improves oxyanion formation in naphthol-propargyl reactions .
- Temperature Control : Maintaining 25–40°C prevents side reactions (e.g., propargyl bromide decomposition) .
- Purification : Gradient elution in column chromatography resolves closely related byproducts .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or compound stability. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., BHA for antioxidant assays) .
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain reduced activity in vivo .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with target enzymes like COX-2 .
- Mutagenesis Assays : Engineer enzyme active-site mutations to confirm critical binding residues .
Q. How can structural modifications enhance target selectivity?
- Functional Group Replacement : Substitute the propanamide chain with bulkier groups (e.g., benzhydrylamide) to improve steric complementarity with enzyme pockets .
- Isosteric Replacements : Replace the chromene carbonyl with thiocarbonyl to modulate electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR models to prioritize modifications that enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
